molecular formula C10H22Cl2N2O B1322375 1-(4-Piperidinyl)-4-piperidinol dihydrochloride CAS No. 367501-46-0

1-(4-Piperidinyl)-4-piperidinol dihydrochloride

Cat. No. B1322375
M. Wt: 257.2 g/mol
InChI Key: KZMKQKBRLLWNIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives involves various chemical reactions, typically starting with piperidine as a base structure. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid are synthesized by reacting diorganotin dichloride with the ligand in anhydrous toluene . These methods demonstrate the versatility of piperidine as a scaffold for generating a wide range of compounds with varying substituents and functional groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by single-crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . The structure of chloro-diorganotin(IV) complexes reveals a trigonal bipyramid geometry . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules and the conformational preferences of the piperidine ring.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on their functional groups and substituents. For instance, the synthesis of O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves a coupling reaction followed by substitution at the oxygen atom with different electrophiles . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the structure-activity relationship studies of antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. For example, the thermal properties of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime were studied using thermogravimetric analysis, revealing stability in a specific temperature range . The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring is in a chair conformation, which is a common feature for piperidine derivatives and affects their chemical properties .

Scientific Research Applications

Platelet Inhibition and Thrombosis Prevention

1-(4-Piperidinyl)-4-piperidinol dihydrochloride is studied for its role in inhibiting platelet function and preventing thrombus formation in blood vessels. MK‐383, a compound related to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride, demonstrates potent and specific platelet fibrinogen receptor antagonism. This property makes it a potential candidate for preventing occlusive thrombus formation, which is crucial in managing cardiovascular diseases. The pharmacokinetics of MK‐383, including its clearance, volume of distribution, and half-life, are conducive to its potential therapeutic use. Additionally, it exhibits an acceptable human pharmacokinetic-pharmacodynamic profile, paving the way for its evaluation in patients with conditions like unstable angina (Barrett et al., 1994).

Anticoagulation in Hemodialysis

Another application of related compounds to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride is in anticoagulation during hemodialysis. MD 805, a compound from the same family, has been utilized in patients with chronic renal failure undergoing maintenance hemodialysis. It effectively prevents platelet activation in the hemodialysis circuit without causing significant increases in proteins released due to platelet activation, a common issue with other anticoagulants like heparin. This property makes it an effective alternative for maintenance anticoagulation therapy in hemodialysis patients (Matsuo et al., 1986).

Topoisomerase Inhibition in Cancer Therapy

Compounds structurally related to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride are being studied for their potential in cancer therapy. CPT-11, a semisynthetic analogue of camptothecin with a structure related to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride, has shown promising activity against various cancers, including lung, colorectal, cervical, and ovarian cancers. Its mechanism involves the inhibition of DNA topoisomerase I, crucial for DNA replication and cell division, making it a potential candidate for cancer chemotherapy. The pharmacokinetics of CPT-11, including plasma clearance, volume of distribution, and half-life, are supportive of its therapeutic potential (Rowinsky et al., 1994).

properties

IUPAC Name

1-piperidin-4-ylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKQKBRLLWNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidinyl)-4-piperidinol dihydrochloride

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